Cas no 37442-66-3 (3-Isocyanato-3-methylbut-1-yne)
3-Isocyanato-3-methylbut-1-yne Chemical and Physical Properties
Names and Identifiers
-
- 3-Isocyanato-3-methylbut-1-yne
- SCHEMBL8789270
- H32570
- 3-Isocyanato-3-methyl-but-1-yne
- 1-Butyne, 3-isocyanato-3-methyl-
- ALBB-018326
- EN300-1587978
- 37442-66-3
- MFCD18453072
- AKOS013321664
-
- MDL: MFCD18453072
- Inchi: 1S/C6H7NO/c1-4-6(2,3)7-5-8/h1H,2-3H3
- InChI Key: MLNDYEGREMKGDO-UHFFFAOYSA-N
- SMILES: O=C=NC(C#C)(C)C
Computed Properties
- Exact Mass: 109.052763847Da
- Monoisotopic Mass: 109.052763847Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 29.4Ų
3-Isocyanato-3-methylbut-1-yne Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB410836-500 mg |
3-Isocyanato-3-methylbut-1-yne |
37442-66-3 | 500 mg |
€656.50 | 2023-07-19 | ||
| abcr | AB410836-1 g |
3-Isocyanato-3-methylbut-1-yne |
37442-66-3 | 1 g |
€823.50 | 2023-07-19 | ||
| TRC | I248310-50mg |
3-Isocyanato-3-methylbut-1-yne |
37442-66-3 | 50mg |
$ 235.00 | 2022-06-02 | ||
| TRC | I248310-100mg |
3-Isocyanato-3-methylbut-1-yne |
37442-66-3 | 100mg |
$ 390.00 | 2022-06-02 | ||
| TRC | I248310-250mg |
3-Isocyanato-3-methylbut-1-yne |
37442-66-3 | 250mg |
$ 770.00 | 2022-06-02 | ||
| abcr | AB410836-500mg |
3-Isocyanato-3-methylbut-1-yne; . |
37442-66-3 | 500mg |
€637.00 | 2025-04-19 | ||
| abcr | AB410836-1g |
3-Isocyanato-3-methylbut-1-yne; . |
37442-66-3 | 1g |
€797.00 | 2025-04-19 | ||
| Enamine | EN300-1587978-0.05g |
3-isocyanato-3-methylbut-1-yne |
37442-66-3 | 94% | 0.05g |
$174.0 | 2023-06-04 | |
| Enamine | EN300-1587978-0.1g |
3-isocyanato-3-methylbut-1-yne |
37442-66-3 | 94% | 0.1g |
$257.0 | 2023-06-04 | |
| Enamine | EN300-1587978-0.25g |
3-isocyanato-3-methylbut-1-yne |
37442-66-3 | 94% | 0.25g |
$367.0 | 2023-06-04 |
3-Isocyanato-3-methylbut-1-yne Suppliers
3-Isocyanato-3-methylbut-1-yne Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-Isocyanato-3-methylbut-1-yne
3-Isocyanato-3-methylbut-1-yne (CAS No. 37442-66-3): Properties, Applications, and Market Insights
3-Isocyanato-3-methylbut-1-yne (CAS No. 37442-66-3) is a specialized organic compound with unique chemical properties that make it valuable in various industrial and research applications. This compound, also known as 3-methyl-1-butyn-3-yl isocyanate, belongs to the class of isocyanate derivatives and features both an isocyanate group and a terminal alkyne functionality. Its molecular formula is C6H7NO, and it has a molecular weight of 109.13 g/mol.
The chemical structure of 3-Isocyanato-3-methylbut-1-yne combines reactivity from both functional groups, allowing it to participate in diverse chemical reactions. The isocyanate group (-NCO) is highly electrophilic, making it reactive toward nucleophiles such as alcohols and amines, while the terminal alkyne (-C≡CH) can undergo click chemistry reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality has led to its use in polymer science, pharmaceutical intermediates, and specialty chemical synthesis.
One of the key applications of 3-Isocyanato-3-methylbut-1-yne is in the development of advanced polyurethane materials. Due to its isocyanate group, it can react with polyols to form urethane linkages, contributing to the production of coatings, adhesives, and elastomers with enhanced properties. Researchers are also exploring its role in bio-conjugation chemistry, where the alkyne group enables selective labeling of biomolecules for diagnostic and therapeutic purposes.
In recent years, the demand for click chemistry reagents like 3-Isocyanato-3-methylbut-1-yne has surged, driven by advancements in drug discovery and materials science. Scientists frequently search for "alkyne-isocyanate hybrid compounds" or "multifunctional isocyanates for polymer modification," highlighting the growing interest in this chemical's versatility. Additionally, its potential in photoresist materials for semiconductor manufacturing has attracted attention in the electronics industry.
The synthesis of 3-Isocyanato-3-methylbut-1-yne typically involves the reaction of 3-methyl-1-butyn-3-ol with phosgene or safer alternatives like triphosgene, followed by purification steps. Manufacturers emphasize high-purity grades (>98%) to meet the requirements of sensitive applications, such as pharmaceutical intermediates or high-performance polymers. Analytical techniques like GC-MS and NMR are commonly used for quality control.
From a market perspective, the global demand for specialty isocyanates is projected to grow steadily, with 3-Isocyanato-3-methylbut-1-yne occupying a niche segment. Industries are increasingly seeking "sustainable isocyanate alternatives" and "low-VOC reactive monomers," aligning with environmental regulations. Researchers are also investigating its derivatives for biodegradable polymer networks, addressing the need for eco-friendly materials.
Safety and handling of 3-Isocyanato-3-methylbut-1-yne require adherence to standard laboratory protocols. While not classified under stringent regulatory lists, its isocyanate group warrants precautions against moisture exposure to prevent undesired polymerization. Proper storage in anhydrous conditions and under inert gas is recommended to maintain stability.
In summary, 3-Isocyanato-3-methylbut-1-yne (CAS No. 37442-66-3) is a versatile building block with expanding applications in materials science, pharmaceuticals, and electronics. Its unique combination of functional groups enables innovative chemical designs, making it a subject of ongoing research and industrial interest. As the demand for multifunctional monomers and click chemistry tools rises, this compound is poised to play a significant role in next-generation technologies.
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